Voxzogo

Achondroplasia Growth Velocity Phase 3 Trial

Voxzogo (vosoritide) is a modified recombinant C-type natriuretic peptide (CNP) analog that binds to natriuretic peptide receptor type B (NPR-B) and reduces the activity of fibroblast growth factor receptor 3 (FGFR3). It is the first pharmacological intervention approved for achondroplasia, a genetic skeletal dysplasia caused by gain-of-function mutations in FGFR3 that impair endochondral ossification and result in disproportionate short stature.

Molecular Formula C176H290N56O51S3
Molecular Weight 4103 g/mol
Cat. No. B10775475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxzogo
Molecular FormulaC176H290N56O51S3
Molecular Weight4103 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C6CCCN6)C(=O)O)CC(C)C)CO)CCSC)CO
InChIInChI=1S/C176H290N56O51S3/c1-14-95(10)143-172(280)201-84-138(245)209-125(86-234)168(276)221-113(54-65-284-13)159(267)229-124(85-233)152(260)200-81-135(242)206-114(66-91(2)3)150(258)198-83-140(247)211-128(174(282)283)89-286-285-88-127(170(278)224-118(70-98-34-16-15-17-35-98)151(259)199-80-137(244)207-115(67-92(4)5)162(270)217-108(41-23-29-60-182)155(263)223-117(69-94(8)9)164(272)226-122(75-142(250)251)167(275)219-110(160(268)231-143)44-32-63-193-176(188)189)210-139(246)82-197-149(257)105(38-20-26-57-179)215-169(277)126(87-235)230-163(271)116(68-93(6)7)208-136(243)79-196-147(255)103(36-18-24-55-177)213-153(261)106(39-21-27-58-180)218-166(274)121(74-132(185)239)222-144(252)96(11)203-133(240)77-195-148(256)104(37-19-25-56-178)214-165(273)119(71-99-46-48-101(236)49-47-99)225-156(264)107(40-22-28-59-181)216-154(262)109(43-31-62-192-175(186)187)212-145(253)97(12)204-161(269)120(73-131(184)238)227-171(279)129-45-33-64-232(129)173(281)123(72-100-76-190-90-202-100)228-158(266)112(51-53-141(248)249)220-157(265)111(50-52-130(183)237)205-134(241)78-194-146(254)102-42-30-61-191-102/h15-17,34-35,46-49,76,90-97,102-129,143,191,233-236H,14,18-33,36-45,50-75,77-89,177-182H2,1-13H3,(H2,183,237)(H2,184,238)(H2,185,239)(H,190,202)(H,194,254)(H,195,256)(H,196,255)(H,197,257)(H,198,258)(H,199,259)(H,200,260)(H,201,280)(H,203,240)(H,204,269)(H,205,241)(H,206,242)(H,207,244)(H,208,243)(H,209,245)(H,210,246)(H,211,247)(H,212,253)(H,213,261)(H,214,273)(H,215,277)(H,216,262)(H,217,270)(H,218,274)(H,219,275)(H,220,265)(H,221,276)(H,222,252)(H,223,263)(H,224,278)(H,225,264)(H,226,272)(H,227,279)(H,228,266)(H,229,267)(H,230,271)(H,231,268)(H,248,249)(H,250,251)(H,282,283)(H4,186,187,192)(H4,188,189,193)/t95-,96-,97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,143-/m0/s1
InChIKeyIGYWDDBBJPSOTG-WBAGYEQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voxzogo (Vosoritide) for Achondroplasia: First-in-Class CNP Analog for Targeted FGFR3 Pathway Antagonism


Voxzogo (vosoritide) is a modified recombinant C-type natriuretic peptide (CNP) analog that binds to natriuretic peptide receptor type B (NPR-B) and reduces the activity of fibroblast growth factor receptor 3 (FGFR3) [1]. It is the first pharmacological intervention approved for achondroplasia, a genetic skeletal dysplasia caused by gain-of-function mutations in FGFR3 that impair endochondral ossification and result in disproportionate short stature [2]. Vosoritide is administered as a once-daily subcutaneous injection at a weight-based dose of 15 μg/kg and is indicated for pediatric patients with achondroplasia who have open epiphyses [3].

Why Generic Substitution Fails for Voxzogo (Vosoritide) in Achondroplasia: Molecular Specificity and Clinical Differentiation from Growth Hormone and Emerging CNP Analogs


Vosoritide is a precisely engineered CNP analog with a proline-glycine N-terminal modification that confers resistance to neutral endopeptidase degradation, distinguishing it from endogenous CNP (half-life of 2-3 minutes) and enabling sustained therapeutic action [1]. Unlike recombinant human growth hormone (rhGH), which provides only transient growth acceleration in achondroplasia with efficacy that wanes after approximately one year, vosoritide directly antagonizes the FGFR3-MAPK signaling pathway that underlies the disease pathology [2]. Emerging competitors such as TransCon CNP (navepegritide) employ different molecular strategies—prodrug technology for once-weekly dosing versus vosoritide's daily injection—but these agents remain in early clinical development or have only recently received approval, lacking the multi-year real-world safety and efficacy data that vosoritide has accumulated across over six years of continuous treatment [3].

Voxzogo (Vosoritide) Quantitative Evidence Guide: Head-to-Head Efficacy and Safety Data Versus Placebo, Growth Hormone, and In-Class Comparators


Voxzogo Phase 3 Pivotal Trial: 1.57 cm/Year AGV Increase Versus Placebo in Children with Achondroplasia

In the pivotal randomized, double-blind, placebo-controlled Phase 3 trial (NCT03197766) of children aged 5-14 years with achondroplasia, vosoritide at 15 μg/kg/day demonstrated a statistically significant increase in annualized growth velocity (AGV) compared to placebo over 52 weeks [1].

Achondroplasia Growth Velocity Phase 3 Trial

Voxzogo Long-Term Efficacy: Sustained Growth Benefit Through 3 Years and Up to 6 Years of Continuous Treatment

In the open-label extension of the Phase 3 trial, vosoritide demonstrated sustained growth-promoting effects over multiple years of continuous treatment. At 3 years, treated children gained an additional 5.75 cm in height compared to untreated controls [1]. The treatment effect was durable through the second year (1.79 cm/year advantage) and maintained favorable safety over 6 years and 464.05 person-years of exposure [2].

Long-term efficacy Sustained growth Phase 3 extension

Voxzogo Real-World Effectiveness: Transition from Growth Hormone to Vosoritide Improves Height SDS in Achondroplasia

In a single-center retrospective study of 22 Japanese children with achondroplasia, vosoritide improved height standard deviation scores (HT-SDS) using achondroplasia-specific references. GH-naïve patients (median age 2.1 years) showed significant HT-SDS improvements at years 3 (p=0.0022), 4 (p=0.0004), 5 (p=0.007), and 6 (p=0.0012) [1]. Patients who switched from GH to vosoritide (median 6.1 years of prior GH exposure) showed significant HT-SDS increases at 1 year (p=0.047) and 2.5 years (p=0.0054) [1].

Real-world evidence Growth hormone Height SDS

Voxzogo Improves Body Proportionality: Upper-to-Lower Body Segment Ratio Improvement at 3 Years

In the Phase 3 extension study, vosoritide treatment for 3 years resulted in a significant improvement in upper-to-lower body segment ratio among participants aged <11 years (females) and <12 years (males) compared to age-matched untreated controls from the CLARITY natural history study (p = 0.0087) [1]. The arm span-to-standing height ratio remained consistent with untreated participants, indicating that the improvement in proportionality was driven by increased lower limb growth rather than disproportionate trunk elongation.

Body proportionality Upper-to-lower segment ratio Skeletal development

Voxzogo Safety Profile: Over 6 Years of Continuous Treatment with No Long-Term Harms Identified

Vosoritide demonstrated a favorable safety profile with continuous treatment for up to 6 years (464.05 person-years of exposure) in the Phase 3 extension study, with no long-term harms or deaths observed [1]. In a separate real-world Japanese study of 63 children under age 3 followed for up to 23.7 months, there were no treatment-related adverse events nor any dose interruptions, including in infants as young as 1 month old [2]. Common adverse events are mild and include injection site reactions and transient hypotension.

Long-term safety Real-world safety Pediatric

Voxzogo Reduces Tibial Bowing: Functional and Structural Benefit Versus Placebo in Children Under 5

New data presented at the 2025 ACMG meeting showed that children under 5 years with achondroplasia who received Voxzogo had a significant reduction in the magnitude of tibial bowing compared to children who received placebo [1]. Tibial bowing is a common cause of pain and impaired function in achondroplasia, and this finding suggests vosoritide may have disease-modifying effects on skeletal deformities beyond height velocity.

Tibial bowing Lower limb deformity Pediatric orthopedics

Voxzogo (Vosoritide) Procurement and Research Application Scenarios: Evidence-Based Use Cases in Achondroplasia and Beyond


First-Line Pharmacotherapy for Pediatric Achondroplasia with Open Epiphyses

Voxzogo is indicated as first-line targeted therapy for children with achondroplasia aged 5 years and older who have open epiphyses, based on Phase 3 data showing a 1.57 cm/year AGV increase over placebo [1]. Real-world evidence supports use in children as young as 1 month, with favorable safety and strong adherence [2]. Procurement priority: Voxzogo is the only FDA- and EMA-approved pharmacological agent specifically for achondroplasia, making it the standard-of-care reference against which all emerging therapies are compared.

Sequential or Switch Therapy Following Growth Hormone Treatment

For patients previously treated with recombinant human growth hormone—where efficacy typically wanes after approximately one year—Voxzogo offers a mechanistically distinct option that improves height SDS even after extended GH exposure [3]. Real-world data show significant HT-SDS improvements at 1 and 2.5 years post-switch (p=0.047 and p=0.0054, respectively) [3]. This supports Voxzogo as a rational therapeutic option when GH therapy has plateaued or is no longer effective.

Early Intervention in Infants and Young Children for Skeletal Proportionality and Deformity Prevention

Emerging evidence demonstrates that Voxzogo improves upper-to-lower body segment ratio in younger children (<11-12 years) at 3 years of treatment (p=0.0087 vs untreated controls) [4] and reduces tibial bowing magnitude in children under 5 [5]. These findings support earlier treatment initiation to potentially improve long-term body proportionality and reduce the need for future orthopedic interventions. Procurement considerations should prioritize access for patients in this younger age window to maximize structural benefits.

Long-Term Chronic Therapy with Documented Multi-Year Safety

Voxzogo has accumulated over 464 person-years of safety data through 6 years of continuous treatment, with no long-term harms or deaths identified [4]. This extensive safety database, combined with sustained efficacy (5.75 cm additional height gain at 3 years) [4], supports Voxzogo as a viable long-term chronic therapy from early childhood through growth plate closure. This differentiates Voxzogo from emerging competitors that lack comparable long-term safety and efficacy data.

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